glycyl-AMP(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

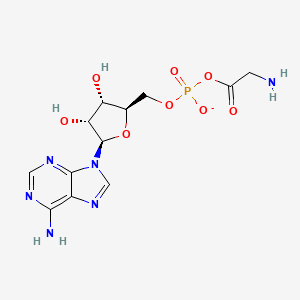

Glycyl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of glycyl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a glycyl-AMP and a glycyl-AMP zwitterion.

Applications De Recherche Scientifique

Enzymatic Activity and Protein Synthesis

Glycyl-AMP(1-) serves as an essential intermediate in the process of aminoacylation, where amino acids are attached to their corresponding tRNA molecules. This is a critical step for protein synthesis.

- Glycyl-tRNA Synthetase (GARS) : Glycyl-AMP(1-) is formed during the reaction catalyzed by glycyl-tRNA synthetase, which activates glycine for incorporation into proteins. Mutations in GARS have been linked to peripheral neuropathies, emphasizing the importance of glycyl-AMP(1-) in maintaining cellular function and health .

Antimicrobial Resistance Mechanisms

Research has demonstrated that glycyl-AMP(1-) is involved in the resistance mechanisms of certain bacteria against antimicrobial peptides.

- Vibrio cholerae : The almEFG operon in V. cholerae confers resistance to polymyxins through the glycylation of lipopolysaccharides, which involves glycyl-AMP(1-). This modification enhances membrane stability and reduces susceptibility to antibiotics . The ability of V. cholerae to modify its lipid A with glycine contributes to its pathogenicity and survival in hostile environments.

Synthetic Biology Applications

In synthetic biology, glycyl-AMP(1-) has potential applications in constructing metabolic networks and synthetic cells.

- Metabolic Networks : Studies have shown that synthetic cells can be engineered to utilize glycyl-AMP(1-) for energy production through proton motive force generation. This approach can mimic natural cellular processes, allowing for the development of more complex synthetic systems capable of nutrient accumulation and energy generation .

Case Study 1: Glycyl-tRNA Synthetase Mutations

A study on mice with mutations in GARS showed significant reductions in aminoacylation activity, leading to motor and sensory axon loss. The research highlighted the critical role of glycyl-AMP(1-) in maintaining neuronal health and function .

Case Study 2: Antimicrobial Resistance in Vibrio cholerae

Research on V. cholerae demonstrated that strains expressing the almEFG operon exhibited over 100-fold resistance to polymyxins due to glycylation processes involving glycyl-AMP(1-). This case underscores the importance of glycyl-AMP(1-) in microbial survival strategies against host defenses .

Summary Table of Applications

Propriétés

Formule moléculaire |

C12H16N6O8P- |

|---|---|

Poids moléculaire |

403.26 g/mol |

Nom IUPAC |

(2-aminoacetyl) [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/p-1/t5-,8-,9-,12-/m1/s1 |

Clé InChI |

HROXHMRQKGGIFT-JJNLEZRASA-M |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)CN)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)CN)O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.